
magnesium;1,1,2-trimethylcyclobutane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1,1,2-trimethylcyclobutane;chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 1,1,2-trimethylcyclobutane ring and a chloride ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;1,1,2-trimethylcyclobutane;chloride can be synthesized through the reaction of 1,1,2-trimethylcyclobutane with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows: [ \text{1,1,2-trimethylcyclobutane} + \text{Mg} \rightarrow \text{this compound} ] The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is typically conducted at controlled temperatures to optimize yield and minimize side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1,1,2-trimethylcyclobutane;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Electrophiles: Various electrophiles can be used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Organic Compounds: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
Magnesium;1,1,2-trimethylcyclobutane;chloride has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst in various organic reactions.
Wirkmechanismus
The compound exerts its effects through the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;1,1-dimethylcyclobutane;chloride
- Magnesium;1,2-dimethylcyclobutane;chloride
- Magnesium;1,1,2-trimethylcyclopentane;chloride
Uniqueness
Magnesium;1,1,2-trimethylcyclobutane;chloride is unique due to its specific ring structure and the presence of three methyl groups, which influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction pathway is required.
Eigenschaften
CAS-Nummer |
820222-35-3 |
|---|---|
Molekularformel |
C7H13ClMg |
Molekulargewicht |
156.93 g/mol |
IUPAC-Name |
magnesium;1,1,2-trimethylcyclobutane;chloride |
InChI |
InChI=1S/C7H13.ClH.Mg/c1-6-4-5-7(6,2)3;;/h4-5H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
OHMVRHUUKAWBJG-UHFFFAOYSA-M |
Kanonische SMILES |
C[C-]1CCC1(C)C.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
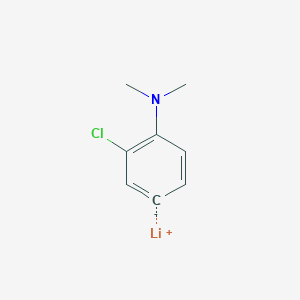
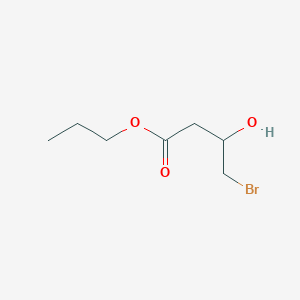
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
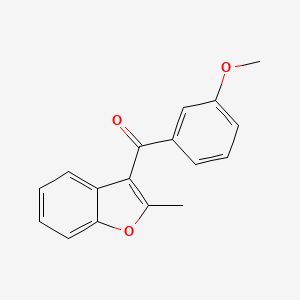
![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)

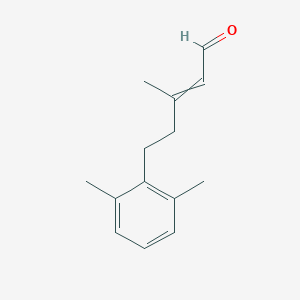
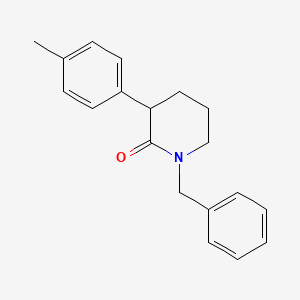
![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
![Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol](/img/structure/B14220503.png)
![2-{5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-indol-3-yl}acetamide](/img/structure/B14220506.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
